Dillapiol

Catalog No.
S563134
CAS No.
484-31-1
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dillapiol

CAS Number

484-31-1

Product Name

Dillapiol

IUPAC Name

4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3

InChI Key

LIKYNOPXHGPMIH-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene, 2-methyl-5-(1-methylethenyl)-1,3-benzodioxole, 5-allyl 6,7-dimethoxy 1,3-benzodioxole, dillapiol, dillapiole

Canonical SMILES

COC1=C(C2=C(C=C1CC=C)OCO2)OC

The exact mass of the compound Dillapiole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dillapiole (CAS 484-31-1) is a naturally occurring phenylpropene featuring a highly substituted aromatic ring with an allyl group, a methylenedioxy bridge, and two methoxy groups. Commercially sourced from Piper aduncum or dill weed, it is heavily prioritized in procurement as a potent botanical cytochrome P450 (CYP3A4) inhibitor and commercial insecticide synergist [1]. Unlike inert structural analogs, dillapiole's specific lipophilicity and steric profile make it a highly active biopesticide ingredient, a targeted antifungal agent, and a critical precursor for synthesizing complex methylenedioxy derivatives via isomerization or catalytic reduction[2].

Substituting dillapiole with commercial synthetic synergists like piperonyl butoxide (PBO) introduces significant non-target ecotoxicity and regulatory hurdles, undermining eco-friendly biopesticide formulations [1]. Conversely, attempting to substitute dillapiole with cheaper botanical analogs like myristicin or apiol results in severe performance drop-offs; myristicin lacks the optimal methoxy substitution pattern, drastically reducing its binding affinity and enzyme inhibition capabilities[2]. Furthermore, in synthetic workflows, the exact native allyl side-chain of dillapiole is non-negotiable for targeted transformations, as pre-isomerized forms (like isodillapiole) exhibit markedly lower baseline antiparasitic activity and cannot undergo the same controlled catalytic reductions required for downstream API manufacturing [3].

Superior Aflatoxin G1 Inhibition vs. Botanical Analogs

In comparative assays targeting Aspergillus parasiticus, dillapiole demonstrated exceptional potency in inhibiting Aflatoxin G1 biosynthesis, achieving an IC50 of 0.15 µM. This significantly outperformed its structural congener myristicin, which required a 23-fold higher concentration (IC50 = 3.5 µM) to achieve the same effect, and edged out apiol (IC50 = 0.24 µM) [1].

Evidence DimensionIC50 for Aflatoxin G1 biosynthesis inhibition
Target Compound DataDillapiole (0.15 µM)
Comparator Or BaselineMyristicin (3.5 µM)
Quantified Difference23.3x greater inhibitory potency
ConditionsIn vitro Aspergillus parasiticus PD medium assay

Buyers formulating specialized agricultural antifungal treatments must select dillapiole over myristicin to achieve commercially viable application rates and efficacy.

High-Efficacy CYP450 Synergism in Resistant Insect Strains

Dillapiole functions as a highly effective cytochrome P450 inhibitor, directly competing with synthetic standards like piperonyl butoxide (PBO). When combined with pyrethrum extract, dillapiole increased the insecticidal efficacy against resistant strains of Leptinotarsa decemlineata (Colorado potato beetle) by 9.1-fold compared to the baseline pyrethrum treatment alone [1].

Evidence DimensionInsecticidal efficacy (toxicity multiplier)
Target Compound DataPyrethrum + Dillapiole combination (9.1x efficacy)
Comparator Or BaselinePyrethrum extract alone (1.0x efficacy)
Quantified Difference9.1-fold increase in efficacy against resistant strains
ConditionsIn vivo laboratory trials on insecticide-resistant Leptinotarsa decemlineata

Provides quantitative justification for replacing toxic synthetic synergists (PBO) with dillapiole in premium botanical pesticide formulations without sacrificing performance.

Native Allyl Configuration Drives Antiparasitic Superiority

The native allyl side-chain of dillapiole is critical for its direct pharmacological activity. In vitro evaluations against Leishmania amazonensis revealed that dillapiole possesses an IC50 of 69.3 µM, whereas its isomerized derivative (isodillapiole) and reduced derivative (dihydrodillapiole) exhibited significantly weaker activities of 122.9 µM and 99.9 µM, respectively[1].

Evidence DimensionIn vitro antileishmanial IC50
Target Compound DataDillapiole (69.3 µM)
Comparator Or BaselineIsodillapiole (122.9 µM)
Quantified Difference1.77x higher potency for the native compound
ConditionsIn vitro assay against Leishmania amazonensis

Procuring the native dillapiole molecule is essential for direct antiparasitic applications, as pre-processed or isomerized analogs suffer a near 50% drop in efficacy.

Formulation Compatibility: Synergistic vs. Antagonistic Blending

Dillapiole exhibits highly specific formulation compatibility when blended with other essential oil components. Against Spodoptera frugiperda, pure dillapiole demonstrated a baseline LD50 of 0.35 ppm. When formulated as a binary mixture with beta-caryophyllene, the LD50 plummeted to 0.03 ppm, indicating massive synergism. Conversely, blending with beta-pinene resulted in an antagonistic effect, raising the LD50 to 0.44 ppm[1].

Evidence DimensionAcute toxicity LD50 against S. frugiperda
Target Compound DataDillapiole + beta-caryophyllene (0.03 ppm)
Comparator Or BaselinePure Dillapiole (0.35 ppm)
Quantified Difference11.6x increase in toxicity when optimally formulated
ConditionsTopical application on third-instar larvae

Guides procurement and formulation teams to pair dillapiole with specific terpenes (like beta-caryophyllene) rather than generic essential oil mixtures to maximize commercial product yield.

Botanical Biopesticide and Synergist Formulations

Directly supported by its 9.1-fold efficacy multiplier in pyrethrum formulations, dillapiole is the premier choice for replacing synthetic piperonyl butoxide (PBO) in eco-friendly agricultural sprays. It is specifically procured to overcome CYP450-mediated insecticide resistance in crop pests like the Colorado potato beetle and Fall armyworm[1].

Antifungal Crop Protection Against Aflatoxins

Due to its sub-micromolar IC50 (0.15 µM) against Aflatoxin G1 biosynthesis, dillapiole is highly suited for specialized antifungal treatments in agriculture and food storage. It is prioritized over myristicin for protecting susceptible crops from Aspergillus parasiticus contamination without relying on broad-spectrum synthetic fungicides [2].

Precursor for Methylenedioxy API Synthesis

Because its native allyl configuration is required as a starting point, dillapiole is procured by pharmaceutical and fine chemical manufacturers to undergo controlled catalytic reduction or isomerization. It serves as the foundational building block for synthesizing dihydrodillapiole, isodillapiole, and other complex phenylpropanoid derivatives used in drug discovery [3].

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

222.08920892 Da

Monoisotopic Mass

222.08920892 Da

Boiling Point

285.00 to 292.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Melting Point

29.5 °C

UNII

438CJQ562D

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

8025-95-4
484-31-1

Wikipedia

Dillapiole

Dates

Last modified: 08-15-2023

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